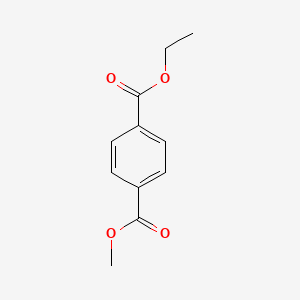

Ethyl methyl terephthalate

概要

説明

Ethyl methyl terephthalate is a chemical compound used in various applications. It is used in the synthesis of Hepatitis C antiviral activity and also in the design and preparation of benzamide derivatives as BRAFV600E inhibitors .

Synthesis Analysis

The synthesis of Ethyl methyl terephthalate involves various processes. One of the methods involves the use of 1,10-decanediamine as a modified monomer to prepare modified poly (ethylene terephthalate) (PET) with a low content of amide bonds . Another method involves the use of potassium carbonate (K2CO3), an inexpensive and non-toxic salt, as a catalyst for methanolysis to convert PET resin to dimethyl terephthalate (DMT) .

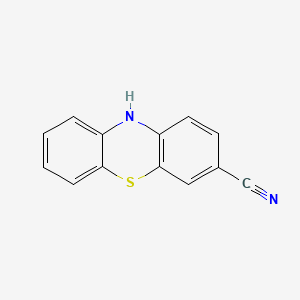

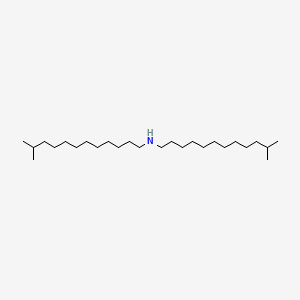

Molecular Structure Analysis

The molecular structure of Ethyl methyl terephthalate is complex and involves various interactions. Phthalates can interact with the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .

Chemical Reactions Analysis

The chemical reactions involving Ethyl methyl terephthalate are diverse. One of the key reactions is methanolysis, a chemical pathway for depolymerizing post-consumer PET plastic waste into monomeric feedstock .

Physical And Chemical Properties Analysis

Ethyl methyl terephthalate has a molecular formula of C11H12O4, an average mass of 208.211 Da, and a monoisotopic mass of 208.073563 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 293.0±8.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .

科学的研究の応用

Polymer Science

In polymer science, EMT is used as a monomer to synthesize polyesters and co-polyesters. These materials are valued for their mechanical strength, chemical resistance, and thermal stability. EMT-based polymers find applications in creating high-performance fibers for textiles, robust packaging materials, and components in the automotive and aerospace industries .

Material Synthesis

EMT serves as a precursor in the synthesis of advanced materials. For instance, it’s used to produce high-purity terephthalic acid, which is a key ingredient in making aramid fibers. These fibers are known for their exceptional heat resistance and strength, making them ideal for fireproof clothing and bulletproof vests .

Pharmaceutical Development

In the pharmaceutical industry, EMT derivatives are explored for drug delivery systems. Due to its biocompatibility and degradability, it can be used to create controlled-release medication capsules, ensuring that drugs are delivered at the right rate and dosage within the body .

Recycling Technologies

EMT plays a significant role in recycling technologies, particularly in the chemical recycling of polyethylene terephthalate (PET). Through processes like glycolysis and methanolysis, EMT can be recovered from PET waste, contributing to sustainable waste management practices and reducing environmental pollution .

Catalysis

Researchers utilize EMT in catalysis studies to develop new catalysts that can enhance the efficiency of PET recycling. By understanding the interaction mechanisms of EMT in these processes, scientists aim to improve the performance of catalysts, making recycling more effective and environmentally friendly .

Environmental Protection

EMT’s role in environmental protection is linked to its use in recycling. By converting PET waste into valuable raw materials, EMT helps in reducing the carbon footprint and mitigating the impact of plastic pollution. This application is crucial in the context of global efforts to address climate change and environmental degradation .

作用機序

Target of Action

Ethyl Methyl Terephthalate (EMT) is primarily involved in the methanolysis of poly(ethylene terephthalate) (PET), a common plastic material . The primary target of EMT’s action is PET, and it plays a crucial role in the depolymerization of post-consumer PET plastic waste into monomeric feedstock .

Mode of Action

EMT interacts with its target, PET, through a process called methanolysis. This process involves the breakdown of PET into monomeric components, which can then be utilized as a starting component to produce polymer materials . The methanolysis of PET is typically carried out at high temperatures and pressures, but research has shown that it can also be achieved at ambient conditions using catalysts like potassium carbonate .

Biochemical Pathways

The biochemical pathway involved in the action of EMT is the methanolysis of PET. This process involves the breakdown of PET into dimethyl terephthalate (DMT) and ethylene glycol . The methanolysis process is a chemical pathway for depolymerizing post-consumer PET plastic waste into monomeric feedstock .

Pharmacokinetics

The methanolysis process suggests that emt, as a product of pet breakdown, may have significant environmental persistence .

Result of Action

The primary result of EMT’s action is the breakdown of PET into monomeric components, particularly DMT . This process allows for the recycling of PET, transforming it into a valuable feedstock that can be used to produce new polymer materials .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-O-ethyl 1-O-methyl benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-3-15-11(13)9-6-4-8(5-7-9)10(12)14-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPZSOQUJLFTMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344336 | |

| Record name | 1,4-Benzenedicarboxylic acid, ethyl methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22163-52-6 | |

| Record name | Ethyl methyl terephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022163526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedicarboxylic acid, ethyl methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL METHYL TEREPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I7OES0DLI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4'-Methyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1596477.png)

![2-(2'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1596478.png)

![[1,1'-Bicyclopentyl]-2-ol](/img/structure/B1596496.png)